molecular formula C9H9BrO3 B1266610 3-Bromo-4-methoxyphenylacetic acid CAS No. 774-81-2

3-Bromo-4-methoxyphenylacetic acid

Cat. No.: B1266610
CAS No.: 774-81-2
M. Wt: 245.07 g/mol
InChI Key: POTVGQUUEQTPNA-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenylacetic acid is a halo substituted phenylacetic acid . It has a molecular weight of 245.07 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9BrO3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.07 .

Scientific Research Applications

Synthesis and Molecular Structure

3-Bromo-4-methoxyphenylacetic acid has been explored in terms of its synthesis and molecular structure. In a study, the compound was synthesized with a regioselective bromination process using bromine in acetic acid, yielding an 84% success rate. The study highlighted the molecular structure of the compound, noting the coplanarity of the methoxy group with the phenyl ring and the electron-withdrawing properties of the bromine atom, as contrasted with the electron-donating properties of other substituents (Guzei, Gunderson, & Hill, 2010).

Natural Derivatives and Inactivity in Cancer Cells

Research on the red alga Rhodomela confervoides has led to the isolation of bromophenol derivatives, including compounds structurally similar to this compound. These compounds were assessed for their activity against human cancer cell lines and microorganisms, with findings indicating inactivity in these applications (Zhao et al., 2004).

Triphase Catalysis

A study explored the reaction of 4-methoxyphenylacetic acid with n-bromobutane using triphase catalysis. This research provides insights into the catalytic activity of quaternary ammonium poly(methylstyrene-co-styrene) resin in an organic solvent/alkaline solution, which is relevant to the synthesis and application of this compound (Wu & Lee, 2001).

Antioxidant Activity

In another study focusing on the red alga Rhodomela confervoides, several bromophenols, including analogs of this compound, were identified. These compounds were evaluated for their antioxidant activities, showing potent activities stronger than or comparable to certain control substances. This suggests potential applications of this compound in antioxidant-related fields (Li et al., 2011).

Safety and Hazards

The safety information available indicates that 3-Bromo-4-methoxyphenylacetic acid may cause serious eye irritation and could be harmful if swallowed .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVGQUUEQTPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228112
Record name 3-Bromo-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-81-2
Record name 3-Bromo-4-methoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-4-methoxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Proceeding as in Reference 14, but substituting 4-methoxyphenylacetic acid (16.6 g, 0.1 mol) and bromine (16.0 g, 0.1 mol), gave 3-bromo-4-methoxyphenylacetic acid (24.24 g, 98%) as a yellow powder.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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